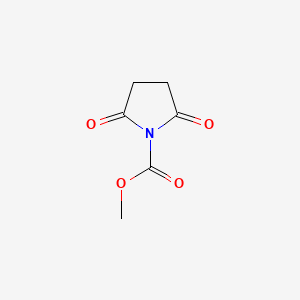

methyl 2,5-dioxopyrrolidine-1-carboxylate

Description

Historical Context of Active Esters in Chemoselective Transformations

The concept of "active esters" gained significant traction in the mid-20th century, primarily driven by the challenges of peptide synthesis. rsc.org The formation of a peptide bond, an amide linkage between two amino acids, requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. rsc.orgwikipedia.org Early methods often led to racemization and other side reactions. uni-kiel.de A significant breakthrough came with the use of esters with electron-withdrawing leaving groups, which increased the electrophilicity of the carbonyl carbon, facilitating amide bond formation under milder conditions. This principle of using a more reactive ester to control a chemical reaction is a foundational concept in chemoselective transformations.

Evolution of Activated Carbonates as Coupling Reagents

Parallel to the development of active esters for amide bond formation, activated carbonates have been developed as versatile reagents for the synthesis of carbonates, carbamates, and ureas. ruhr-uni-bochum.de These reagents can be considered as "activated" forms of carbonic acid. bachem.com A key development in this area was the introduction of reagents like N,N'-disuccinimidyl carbonate (DSC). bachem.com DSC and its analogues serve as phosgene (B1210022) equivalents, offering a safer and more manageable way to introduce a carbonyl group between two nucleophiles. bachem.com The evolution of these reagents has been driven by the need for greater efficiency, milder reaction conditions, and the ability to tolerate a wide range of functional groups, which is crucial in the synthesis of complex molecules such as pharmaceuticals and bioconjugates. ruhr-uni-bochum.denih.gov

Structural Classification and Nomenclature of N-Hydroxysuccinimide-Derived Reagents

N-Hydroxysuccinimide (NHS) has become a cornerstone in the field of activating reagents. wikipedia.org Reagents derived from NHS are broadly classified based on the functional group attached to the succinimidyl moiety.

N-Hydroxysuccinimide Esters (NHS Esters): These are formed by the esterification of a carboxylic acid with N-hydroxysuccinimide. wikipedia.org The systematic IUPAC name for the core structure is 1-hydroxypyrrolidine-2,5-dione. nih.gov When a carboxylic acid is activated with NHS, the resulting compound is named as a 2,5-dioxopyrrolidin-1-yl ester. For example, the NHS ester of acetic acid would be named 2,5-dioxopyrrolidin-1-yl acetate.

N-Succinimidyl Carbonates: These are derivatives of carbonic acid where one or both acidic protons are replaced by an N-succinimidyl group. wikipedia.org For instance, a carbonate with one N-succinimidyl group and another organic group (e.g., methyl) is named as a mixed carbonate. A prominent example is bis(2,5-dioxopyrrolidin-1-yl) carbonate, also known as N,N'-disuccinimidyl carbonate (DSC). bachem.com

The nomenclature follows standard IUPAC rules, identifying the core pyrrolidine-2,5-dione structure and naming the substituents accordingly.

Significance of Methyl 2,5-Dioxopyrrolidine-1-Carboxylate within the Active Ester Class

This compound, with the CAS number 25543-13-9, is a member of the N-succinimidyl carbonate family. google.com It can be viewed as a mixed carbonate, where one acidic proton of carbonic acid is replaced by a methyl group and the other by an N-succinimidyl group. Its significance lies in its role as a reactive intermediate in organic synthesis. The presence of the N-succinimidyl group makes it an effective acylating agent, capable of reacting with nucleophiles to introduce a methoxycarbonyl group. This reactivity makes it a useful building block for the synthesis of more complex molecules, such as certain heterocyclic compounds. scispace.com Its properties, such as a relatively high melting point and polarity compared to its larger analogues, influence its solubility and handling in synthetic procedures.

Physicochemical and Spectroscopic Properties of this compound

The utility of a chemical compound in synthesis is largely determined by its physical and chemical properties. For this compound, these properties dictate its reactivity, solubility, and the methods for its characterization.

Physicochemical Properties

A comparison of this compound with its benzyl (B1604629) and butyl analogues reveals the impact of the ester group on its physical properties. The methyl derivative exhibits a higher melting point and greater polarity.

| Property | This compound | Benzyl 2,5-dioxopyrrolidine-1-carboxylate | Butyl 2,5-dioxopyrrolidine-1-carboxylate |

| Melting Point (°C) | +42 | +21 | ~240–260 (estimated) |

| Relative Polarity (HPLC) | 72:28 / 85:15 | 64:36 / 13:87 | N/A |

This interactive table allows for the comparison of key physical properties.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the methyl protons (CH₃) and a singlet for the methylene (B1212753) protons (CH₂CH₂) of the succinimide (B58015) ring.

¹³C NMR: The carbon NMR spectrum would feature distinct signals for the carbonyl carbons of the succinimide ring and the carbonate, as well as signals for the methyl and methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups. One would expect to see a C=O stretching frequency for the ester group and another for the succinimide carbonyls.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Synthesis and Reactivity of this compound

The synthesis of this compound typically involves the reaction of N-hydroxysuccinimide with methyl chloroformate in the presence of a base. This reaction creates the activated carbonate linkage.

The reactivity of this compound is dominated by the activated carbonate functionality. The N-succinimidyl group is a good leaving group, making the carbonyl carbon of the carbonate susceptible to nucleophilic attack. This allows for the facile introduction of the methoxycarbonyl group onto various nucleophiles, such as amines, to form carbamates.

Applications in Organic Synthesis

The primary application of this compound is as a reagent and intermediate in organic synthesis.

Intermediate in the Synthesis of Heterocyclic Compounds

One notable application of this compound is in the synthesis of pyrrole (B145914) derivatives. For instance, it has been used in a reaction with a Petasis reagent to form a dienamine product, which is then isomerized to yield a substituted methyl-1H-pyrrole-1-carboxylate. scispace.com This transformation highlights its utility in constructing complex heterocyclic frameworks that are prevalent in medicinal chemistry. scispace.com

Role in Bioconjugation and Peptide Synthesis

While direct applications in peptide synthesis are less common than for other NHS esters, the underlying chemistry of this compound is relevant to bioconjugation. The ability to react with amines under mild conditions to form stable carbamate (B1207046) linkages is a foundational principle in the covalent attachment of molecules to proteins and other biomolecules. google.com This type of reactivity is crucial for creating antibody-drug conjugates and other targeted therapeutics. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOCLUMLTHBOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486277 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25543-13-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,5 Dioxopyrrolidine 1 Carboxylate

Preparative Routes from N-Hydroxysuccinimide and Methyl Chloroformate

The most conventional and well-documented method for synthesizing methyl 2,5-dioxopyrrolidine-1-carboxylate involves the reaction of N-hydroxysuccinimide with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed during the acylation of the hydroxyl group of N-hydroxysuccinimide.

In a typical procedure, N-hydroxysuccinimide is dissolved in a suitable organic solvent, and a base, such as triethylamine (B128534) or pyridine, is added. The mixture is then cooled, and methyl chloroformate is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The workup procedure usually involves filtration to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride) and subsequent removal of the solvent. The crude product can then be purified by recrystallization or chromatography to yield the desired this compound.

A reported synthesis using this method achieved a yield of 62%. The reaction solvent is a critical parameter, with various organic solvents being employed to facilitate the reaction and subsequent workup.

Alternative Synthetic Pathways

In the quest for more efficient and versatile synthetic methods, several alternative pathways to this compound have been explored. These include one-pot reaction strategies and the use of different carbonylating agents.

One-Pot Reaction Strategies

While a specific one-pot synthesis for this compound is not extensively detailed in the literature, general one-pot methods for the synthesis of N-substituted succinimides offer a promising approach. One such method involves the reaction of succinic anhydride (B1165640) and an appropriate amine in the presence of zinc and acetic acid. This approach, while not directly employing N-hydroxysuccinimide, demonstrates the feasibility of a one-pot procedure for the formation of the succinimide (B58015) ring system, which could potentially be adapted. The general procedure involves dissolving the amine in acetic acid, adding succinic anhydride, followed by the addition of zinc powder. The reaction proceeds under mild conditions and offers a straightforward workup.

Another one-pot approach for N-substituted succinimides involves heating succinic acid with a primary amine in water, which serves as a green and readily available solvent. This catalyst-free method highlights a sustainable route to the succinimide core.

Utilization of Carbonylating Agents

The choice of carbonylating agent can significantly impact the reaction conditions and outcomes. Alternatives to the traditionally used methyl chloroformate have been investigated to circumvent the use of this hazardous reagent.

One notable alternative is the use of N,N'-disuccinimidyl carbonate (DSC) . DSC is recognized as a versatile reagent for the alkoxycarbonylation of amines and can react with alcohols to form mixed active carbonates. This reactivity suggests its potential for the synthesis of this compound by reacting it with methanol (B129727) to form a reactive intermediate, which could then potentially react further or be isolated. The reaction of DSC with an alcohol typically occurs in the presence of a base like triethylamine in a solvent such as acetonitrile. This method is advantageous due to the commercial availability and stability of DSC.

Another potential carbonylating agent is di-tert-butyl dicarbonate (B1257347) (Boc anhydride) . While primarily used for the introduction of the Boc protecting group, its reactivity as a pyrocarbonate suggests it could be explored for the N-methoxycarbonylation of succinimide or N-hydroxysuccinimide under specific catalytic conditions.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the synthesis include the choice of solvent, base, reaction temperature, and reaction time.

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Solvent | Acetonitrile, Dichloromethane, Tetrahydrofuran | The polarity and solubility of reactants and byproducts in the chosen solvent can significantly affect reaction rate and ease of purification. | |

| Base | Triethylamine, Pyridine, 4-(Dimethylamino)pyridine (DMAP) | The strength and nucleophilicity of the base can influence the rate of deprotonation of N-hydroxysuccinimide and side reactions. DMAP is known to be a highly effective catalyst for acylation reactions. | |

| Temperature | 0°C to Room Temperature | Lower temperatures are often employed to control the exothermicity of the reaction with methyl chloroformate and minimize side product formation. | General Synthetic Knowledge |

| Reagent Ratio | Stoichiometric vs. Excess of Acylating Agent | Using a slight excess of the acylating agent can drive the reaction to completion, but may require more rigorous purification. | General Synthetic Knowledge |

For instance, in syntheses involving N-substituted succinimides, the reaction conditions have been shown to be critical. In the synthesis of succinimide derivatives via NHC-catalyzed Stetter reaction, variations in the catalyst and solvent were shown to significantly impact the yield of the final product.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, several green chemistry aspects can be considered.

The use of less hazardous reagents is a key principle. Replacing methyl chloroformate, a toxic and corrosive compound, with alternatives like N,N'-disuccinimidyl carbonate or potentially enzymatic catalysts would be a significant green improvement.

Solvent selection is another critical factor. The ideal solvent should be non-toxic, renewable, and easily recyclable. Water has been successfully used as a solvent for the synthesis of N-substituted succinimides, offering an environmentally benign alternative to traditional organic solvents. The development of solvent-free reaction conditions, for example by heating the neat reactants, would be an even more sustainable approach.

| Green Chemistry Aspect | Conventional Method | Greener Alternative | Potential Benefit | Reference |

| Reagents | Methyl Chloroformate | N,N'-Disuccinimidyl Carbonate, Enzymatic Catalysis | Reduced toxicity and hazard | |

| Solvents | Chlorinated Solvents, Acetonitrile | Water, Supercritical CO2, Solvent-free conditions | Reduced environmental impact and waste | |

| Process | Multi-step with purification | One-pot synthesis | Increased efficiency, reduced waste and energy consumption | |

| Byproducts | Stoichiometric salt waste | Catalytic amounts of byproducts, recyclable catalysts |

Applications of Methyl 2,5 Dioxopyrrolidine 1 Carboxylate in Complex Molecule Synthesis

Role in Peptide Chemistry and Amide Bond Formation

The formation of an amide bond is the fundamental reaction in peptide synthesis. This process requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.

Activation of Carboxylic Acids in Peptide Coupling

While methyl 2,5-dioxopyrrolidine-1-carboxylate itself is not a direct carboxylic acid activating agent for peptide coupling, its structural motif is central to one of the most widely used activation strategies. The parent compound, N-hydroxysuccinimide (NHS), is extensively used to convert carboxylic acids into N-hydroxysuccinimide esters (NHS-esters). chemicalbook.comresearchgate.net These active esters are sufficiently reactive to form amide bonds with primary amines but are also relatively stable, allowing for purification and storage. chemicalbook.comgoogle.com The activation is typically achieved by reacting a carboxylic acid with NHS in the presence of a carbodiimide (B86325) coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comchemicalbook.comyoutube.com

The reactivity of the target compound, this compound, is primarily as a methoxycarbonylating agent rather than a peptide coupling agent. Its role is to transfer the methoxycarbonyl group (MeO-C(O)-) to a nucleophile. In the context of peptide chemistry, this is more relevant for the modification of amino groups or for introducing carbamate (B1207046) functionalities, as discussed in section 4.2.1.

For direct peptide bond formation, more complex reagents based on the succinimide (B58015) scaffold are employed. For example, N,N'-Disuccinimidyl carbonate (DSC) is a versatile coupling reagent used to activate amino acids for peptide synthesis. biosynth.comenamine.netnbinno.com Similarly, uronium-based reagents like O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) are used to form activated NHS-esters in situ for coupling reactions. peptide.com

Segment Condensation Strategies

Segment condensation is a strategy in peptide synthesis where two pre-synthesized peptide fragments are joined together, rather than adding amino acids one by one. nih.gov This approach is critical for the synthesis of very long peptides. A major challenge in segment condensation is the risk of epimerization (loss of stereochemical purity) at the C-terminal amino acid of the activated peptide fragment. nih.gov

The use of active esters, such as those derived from N-hydroxysuccinimide (NHS) or its more reactive analogues like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a common tactic in segment condensation. sigmaaldrich.comuniurb.it These active esters can be prepared and purified before being reacted with the N-terminal amine of the second fragment. The depsipeptide technique, where the C-terminal amide bond is replaced with an ester, is another advanced strategy that minimizes epimerization because the activated depsipeptide units are less prone to forming optically labile oxazolones. nih.gov

While this compound is not directly used as a coupling agent in these strategies, the underlying principle of using a stable yet reactive leaving group (the succinimide moiety) is central. The functionalization of peptide fragments with specific groups, potentially using reagents like this compound, can be a prerequisite before the fragment is activated and coupled.

Functionalization and Derivatization of Organic Substrates

The primary utility of this compound lies in its ability to act as an efficient electrophile for transferring the methoxycarbonyl group to various nucleophiles.

Introduction of Carbamate Linkages

This compound is an effective reagent for the synthesis of methyl carbamates from primary and secondary amines. In this reaction, the amine nucleophilically attacks the carbonyl carbon of the methoxycarbonyl group, leading to the displacement of N-hydroxysuccinimide as a water-soluble byproduct, which simplifies purification. researchgate.net This transformation is valuable in medicinal chemistry, where the carbamate group serves as a stable and widely used structural motif in many approved drugs and is often employed as a bioisostere for amide bonds. nih.gov

The reaction provides a mild and often high-yielding route to carbamates. For example, the reaction of amines with dimethyl carbonate in the presence of supercritical CO2 can produce methyl carbamates, highlighting an alternative green chemistry approach. core.ac.uk Similarly, other activated systems, such as the reaction of amines with carbonylimidazolide or via the Lossen rearrangement, can also generate carbamates. organic-chemistry.org The use of this compound offers a convenient, phosgene-free method for this important transformation.

Table 1: Synthesis of Carbamates via Methoxycarbonylation

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| Primary/Secondary Amine | This compound | Methyl Carbamate | Mild conditions, water-soluble NHS byproduct. |

| (R)-2-Phenylglycinol | Methyl Chloroformate | Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate | Both amine and hydroxyl groups are carbamoylated. nih.gov |

| Primary Aliphatic Amines | Dimethyl Carbonate / scCO₂ | Methyl Carbamate | Phosgene-free, pressure influences selectivity. core.ac.uk |

Derivatization for Analytical and Structural Characterization (e.g., mass spectrometry)

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful technique used to enhance the detectability and improve the chromatographic properties of analytes. ddtjournal.comresearchgate.net Derivatization can increase the hydrophobicity of a molecule, improving its retention on reversed-phase columns, and can introduce a readily ionizable group to enhance its signal in the mass spectrometer. ddtjournal.comnih.gov

This compound can be used to derivatize compounds containing primary or secondary amine groups. The introduction of a methoxycarbonyl group alters the polarity of the analyte and can improve chromatographic peak shape and resolution. While the methoxycarbonyl group itself is not a strong ionization-enhancing tag, the resulting stable derivative provides a consistent mass shift that aids in identification and quantification.

Synthesis of Heterocyclic and Macrocyclic Compounds

The reactivity of this compound can be harnessed in the synthesis of more complex ring systems.

The succinimide ring itself is a stable heterocycle that can be synthesized through various means, such as the reaction of succinic acid with primary amines in hot water or via NHC-catalyzed reactions. researchgate.netacs.org The N-substituent on the succinimide can influence its subsequent reactivity. The succinimide ring can be opened by strong nucleophiles like hydroxylamine (B1172632) to generate N-hydroxybutaneamide derivatives, a reaction that provides a novel route to hydroxamic acids. mdpi.combeilstein-archives.org This ring-opening potential could be exploited in reactions with bifunctional reagents to construct larger heterocyclic frameworks.

Macrocycles are large ring systems that have gained significant interest in drug discovery. nih.govmdpi.com Their synthesis often relies on an intramolecular cyclization reaction of a linear precursor. While this compound is a monofunctional reagent and thus not typically used as the direct cyclizing agent, it can be used to install carbamate linkages within the linear precursor. This carbamate can act as a rigidifying element or a key interaction point within the final macrocyclic structure. For instance, a one-pot cyclooligomerization of a saccharide-derived p-nitrophenyl carbamate monomer has been used to generate carbamate-containing cyclodextrin (B1172386) analogues. nih.gov This demonstrates how carbamate formation can be integral to macrocyclization. Common macrocyclization strategies that could incorporate a carbamate-containing precursor include Heck macrocyclization and ring-closing metathesis. nih.govmdpi.com

A related bifunctional reagent, N,N'-Disuccinimidyl carbonate (DSC), can be used to synthesize six-membered cyclic carbamates (oxazinanones) from 1,3-diols and amines in a one-pot reaction. iupac.org This showcases how activated carbonate chemistry, closely related to the structure of this compound, is directly applicable to heterocycle synthesis.

Development of Linkers and Bifunctional Reagents

The strategic design of linkers and bifunctional reagents is a cornerstone of modern pharmaceutical and biotechnological research, particularly in the construction of complex molecules like antibody-drug conjugates (ADCs), imaging agents, and probes for chemical biology. These linkers bridge two or more molecular entities, and their chemical nature dictates the stability, solubility, and release characteristics of the conjugated molecule. This compound, as a reactive precursor, plays a significant role in the synthesis of these critical components. Its utility stems from the highly reactive N-succinimidyl carbonate moiety, which allows for efficient and specific reactions with nucleophiles to form stable carbamate linkages.

The core of this compound's reactivity lies in the N-hydroxysuccinimide (NHS) ester of a methyl carbonate. The NHS group is an excellent leaving group, facilitating the reaction of the carbonate with primary and secondary amines under mild conditions. This reaction results in the formation of a stable methyl carbamate. This chemistry is fundamental to the incorporation of a methoxycarbonyl group or for the activation of hydroxyl groups to create more complex bifunctional linkers.

Bifunctional reagents synthesized using succinimidyl carbonate chemistry typically possess two different reactive groups, allowing for the sequential or orthogonal conjugation of different molecules. For instance, one end of a linker can be designed to react with an antibody, while the other end is tailored to bind to a potent cytotoxic drug in the case of an ADC. The stability of the resulting linkages is a critical factor; the carbamate bond formed from the reaction of a succinimidyl carbonate is generally stable, which is a desirable feature for many applications where premature cleavage of the linker is to be avoided.

An example of the general strategy for creating a heterobifunctional linker might involve a multi-step synthesis where a precursor molecule contains a hydroxyl group and another functional group protected or in a latent form. The hydroxyl group can be activated by reacting it with a reagent like N,N'-disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate. nih.gov This activated intermediate can then react with an amine-containing molecule. While this compound itself provides a methoxycarbonyl group, the broader class of succinimidyl carbonates is versatile. For instance, a heterobifunctional poly(ethylene glycol) (PEG) linker can be synthesized with a terminal alkyne for "click" chemistry and a succinimidyl carbonate group for reaction with amines. nih.gov

The development of such linkers is a field of active research, with a continuous effort to create reagents with improved properties. Key considerations in the design of these linkers include not only the reactivity of the terminal groups but also the physicochemical properties of the spacer that connects them. The spacer can be manipulated to enhance solubility, reduce aggregation, and control the distance between the conjugated molecules.

The following table provides examples of bifunctional linkers that utilize the N-succinimidyl ester chemistry, which is analogous to the reactivity of this compound.

| Linker Type | Reactive Group 1 | Reactive Group 2 | Resulting Linkage 1 | Resulting Linkage 2 |

| Heterobifunctional PEG Linker | N-Succinimidyl Ester | Maleimide | Amide | Thioether |

| Heterobifunctional Linker | N-Succinimidyl Carbonate | Alkyne | Carbamate | Triazole (post-click chemistry) |

| Homobifunctional Linker | N,N'-Disuccinimidyl Carbonate | N,N'-Disuccinimidyl Carbonate | Carbamate | Carbamate |

This table illustrates the types of reactive ends available in bifunctional linkers based on succinimide chemistry and the stable bonds they form.

Detailed research findings have demonstrated the efficiency of using N,N'-disuccinimidyl carbonate as a reagent for the alkoxycarbonylation of amines, a reaction central to the synthesis of many linkers. nih.gov This process allows for the convenient synthesis of a wide array of carbamate derivatives. nih.gov The principles of these reactions are directly applicable to understanding the potential applications of this compound in creating bifunctional reagents where one of the functionalities is a methyl carbamate.

Structure Reactivity Relationship Analysis of 2,5 Dioxopyrrolidine 1 Carboxylate Derivatives

Comparative Reactivity with Analogous N-Hydroxysuccinimide Esters

N-hydroxysuccinimide (NHS) esters are widely recognized for their utility as acyl transfer agents, particularly in the context of bioconjugation and peptide synthesis. nih.govnih.gov Their reactivity stems from the N-hydroxysuccinimide moiety, which is a good leaving group, facilitating nucleophilic attack at the carbonyl carbon. nih.govnih.gov The aminolysis of N-hydroxysuccinimide esters has been shown to proceed through a mechanism involving the reversible formation of a tetrahedral intermediate, which then breaks down in a rate-determining step to form the final amide product. mst.edu

The reactivity of methyl 2,5-dioxopyrrolidine-1-carboxylate is analogous to that of NHS esters. In both classes of compounds, the succinimide (B58015) ring system acts as an activating group for the acyl transfer reaction. However, the nature of the substituent on the nitrogen atom (a methyl carboxylate group versus a hydroxyl group) introduces differences in the electronic properties and, consequently, the reactivity of the molecule. While direct comparative kinetic data for this compound is not extensively documented in the provided search results, the fundamental reaction mechanism with nucleophiles is expected to be similar to that of NHS esters. mst.edu

In the gas phase, N-hydroxysuccinimide esters have been shown to react with carboxylate groups, a reactivity not typically observed in aqueous solutions. nih.govnih.gov This suggests that the intrinsic reactivity of the succinimide core is high and can be influenced by the reaction environment. This inherent reactivity is a key feature shared with this compound.

Influence of the Methyl Carboxylate Moiety on Electrophilicity

The methyl carboxylate moiety attached to the nitrogen atom of the pyrrolidine (B122466) ring in this compound exerts a significant electronic influence on the electrophilicity of the carbonyl carbons within the ring. The presence of the electron-withdrawing carbonyl group in the methyl carboxylate functionality is expected to decrease the electron density on the nitrogen atom. This, in turn, withdraws electron density from the succinimide ring's carbonyl groups, thereby increasing their electrophilic character.

An increase in the electrophilicity of the ring carbonyls makes them more susceptible to nucleophilic attack. This enhanced reactivity is a desirable characteristic for acyl transfer reactions. The degree of this electronic effect can be qualitatively understood by considering the inductive and resonance effects of the N-substituent. A more electron-withdrawing substituent will generally lead to a more reactive acylating agent.

Electronic and Steric Effects of Substituents on the Pyrrolidine Ring

The reactivity of 2,5-dioxopyrrolidine derivatives can be further modulated by the presence of substituents on the pyrrolidine ring itself. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Substituents on the pyrrolidine ring can either be electron-donating or electron-withdrawing.

Electron-withdrawing groups (e.g., halogens, nitro groups): These groups further increase the electrophilicity of the carbonyl carbons, leading to an enhanced rate of reaction with nucleophiles. For example, studies on other cyclic systems like benzoquinone derivatives have shown that electron-withdrawing substituents like chlorine increase reactivity towards thiols. nih.gov

Electron-donating groups (e.g., alkyl groups): These groups tend to decrease the electrophilicity of the carbonyl carbons, thus reducing the reaction rate.

The Hammett equation can often be used to quantify the effect of substituents on the reaction rates, providing a linear free-energy relationship. mst.edu For the aminolysis of substituted N-succinimidyl benzoates, Hammett ρ values were found to be positive, indicating a buildup of negative charge in the transition state, consistent with nucleophilic attack on the carbonyl carbon. mst.edu

Steric Effects: The presence of bulky substituents on the pyrrolidine ring can hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can significantly decrease the rate of reaction, even if the electronic effects are favorable. For instance, the aminolysis of N-hydroxysuccinimide esters shows sensitivity to steric factors, with sterically hindered amines reacting more slowly. mst.edu This underscores the importance of a crowded tetrahedral intermediate in the reaction pathway. mst.edu

A hypothetical comparison of the relative reactivity of substituted 2,5-dioxopyrrolidine-1-carboxylate derivatives is presented in the table below, based on general principles of organic chemistry.

| Substituent on Pyrrolidine Ring | Electronic Effect | Steric Effect | Predicted Relative Reactivity |

| -H | Neutral | Minimal | Baseline |

| -CH₃ | Electron-donating | Small | Decreased |

| -Cl | Electron-withdrawing | Small | Increased |

| -C(CH₃)₃ | Electron-donating | Large | Significantly Decreased |

Modulation of Reactivity through Catalyst Design

The reactivity of 2,5-dioxopyrrolidine-1-carboxylate derivatives can be controlled and enhanced through the use of catalysts. The choice of catalyst can influence not only the reaction rate but also the stereoselectivity of the transformation.

Biocatalysts, such as lipases, have been employed in the synthesis of 2,5-dioxopyrrolidine derivatives. tubitak.gov.tr For instance, lipase (B570770) from Aspergillus niger immobilized on magnetic nanoparticles has been used as a reusable heterogeneous catalyst for the one-pot synthesis of these compounds. tubitak.gov.tr The use of such biocatalysts offers advantages like high yields, environmental friendliness, and mild reaction conditions. tubitak.gov.tr

In addition to enzymes, transition metal catalysts, such as palladium complexes, are instrumental in a variety of transformations involving related heterocyclic structures. mdpi.com For example, palladium-catalyzed carbonylative double cyclization reactions have been used to synthesize complex fused-ring systems containing pyrrolidine-like moieties. mdpi.com While not directly applied to this compound in the provided literature, these examples highlight the potential for catalyst design to modulate the reactivity and reaction pathways of such compounds. The mechanism of these catalyzed reactions often involves steps like oxidative addition, CO insertion, and intramolecular nucleophilic attack. mdpi.com

The table below summarizes different catalytic approaches that could potentially be applied to modulate the reactivity of 2,5-dioxopyrrolidine-1-carboxylate derivatives.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Analogues with Tuned Reactivity Profiles

The development of new chemical entities often necessitates reagents with precisely controlled reactivity. For methyl 2,5-dioxopyrrolidine-1-carboxylate, future efforts will likely concentrate on the design and synthesis of advanced analogues where the electronic and steric properties are systematically varied to achieve a desired reactivity profile. This can be accomplished through the introduction of various substituents on the pyrrolidine (B122466) ring or by modification of the methyl group of the carbamate (B1207046).

The synthesis of such analogues can draw from established methods for creating succinimide (B58015) derivatives. For instance, the Michael addition to N-aryl maleimides is a versatile strategy for producing a diverse range of succinimide products. nih.govnih.gov This approach could be adapted to introduce functional groups that modulate the reactivity of the N-alkoxycarbonylsuccinimide. Furthermore, the synthesis of functionalized N-acetyl muramic acids has demonstrated the use of activated ester derivatives for amide bond coupling under mild conditions, a technique that could be employed to create a library of N-alkoxycarbonylsuccinimide compounds. nih.gov

The goal of this research is to create a toolkit of reagents with a spectrum of reactivities. For example, electron-withdrawing groups on the succinimide ring would be expected to increase the electrophilicity of the carbonyl carbons, making the analogue a more potent acylating agent. Conversely, electron-donating groups would temper its reactivity, which could be advantageous in preventing side reactions with sensitive substrates. The steric environment around the reactive center can also be modified to enhance selectivity in complex molecular settings.

Table 1: Potential Analogues of this compound and Their Expected Reactivity

| Analogue Name | Modification | Expected Effect on Reactivity | Potential Application |

|---|---|---|---|

| Methyl 3-nitro-2,5-dioxopyrrolidine-1-carboxylate | Electron-withdrawing nitro group on the pyrrolidine ring | Increased electrophilicity, more potent acylating agent | Acylation of less reactive nucleophiles |

| Methyl 3-methoxy-2,5-dioxopyrrolidine-1-carboxylate | Electron-donating methoxy (B1213986) group on the pyrrolidine ring | Decreased electrophilicity, milder acylating agent | Selective acylation in the presence of sensitive functional groups |

| tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate | Bulky tert-butyl group replacing the methyl group | Increased steric hindrance | Enhanced selectivity for less hindered nucleophiles |

Integration into Automated and High-Throughput Synthesis Methodologies

The demand for the rapid synthesis and screening of large compound libraries has propelled the development of automated and high-throughput synthesis platforms. The integration of this compound and its analogues into these systems represents a significant area for future research. The stability and defined reactivity of these activated esters make them well-suited for use in automated peptide synthesizers and flow chemistry systems. nih.govacs.org

Automated solid-phase peptide synthesis (SPPS) has been revolutionized by the use of pre-activated amino acid derivatives, often employing Fmoc chemistry. nih.govresearchgate.net this compound can be envisioned as a reagent for the N-protection of amino acids, with the subsequent coupling reactions carried out in an automated fashion. The development of methods for the efficient in-line activation of amino acids using this reagent would be a key step in this integration.

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers advantages in terms of safety, scalability, and reaction control. The synthesis of N-protected amino ketones has been successfully demonstrated in a continuous flow system, highlighting the potential for this technology in handling reactive intermediates. researchgate.net The use of this compound in flow reactors could enable the rapid and efficient synthesis of peptides and other acylated products with minimal manual intervention. nih.gov High-throughput synthesis, often performed in microplate formats, could also benefit from the use of these reagents for the parallel synthesis of compound libraries. springernature.com

Mechanistic Investigations of Undesired Side Reactions

While activated esters like this compound are designed to be efficient acylating agents, they can participate in undesired side reactions that lower yields and complicate purification. A thorough mechanistic understanding of these side reactions is crucial for optimizing reaction conditions and minimizing their occurrence.

In the context of peptide synthesis, several side reactions are known to occur with activated esters. bibliomed.orgsci-hub.se One of the most significant is racemization of the activated amino acid, which can occur via the abstraction of the α-proton, leading to a loss of stereochemical integrity. bibliomed.orgpeptide.com The basicity of the incoming amine nucleophile and the reaction solvent can influence the extent of racemization. bachem.com

Another common side reaction, particularly with aspartic acid residues, is the formation of aspartimide. peptide.comiris-biotech.de This occurs through the intramolecular cyclization of the aspartyl side-chain carboxylate with the peptide backbone, a reaction that can be catalyzed by both acids and bases. iris-biotech.de The formation of N-acylurea is a potential side reaction when carbodiimides are used as coupling agents, though this is less of a concern with pre-formed active esters. bachem.com Furthermore, the reaction of the activated ester with the side chains of certain amino acids, such as the hydroxyl group of serine or threonine (O-acylation), can lead to undesired byproducts. sci-hub.se

Future research should focus on detailed kinetic and computational studies to elucidate the mechanisms of these and other potential side reactions of this compound. This knowledge will enable the development of strategies to suppress these unwanted pathways, such as the use of specific additives, solvents, or temperature control.

Exploration of Photocatalytic or Electrocatalytic Applications in Synthesis

The fields of photocatalysis and electrocatalysis have emerged as powerful tools for driving chemical transformations under mild conditions. The N-O bond within N-hydroxyimide esters, which are structurally related to this compound, has been shown to be susceptible to single-electron reduction, leading to the formation of radicals. beilstein-journals.orgresearchgate.net This opens up exciting possibilities for the use of this compound and its analogues in novel catalytic cycles.

Visible-light photocatalysis has been successfully employed for the decarboxylative coupling of N-hydroxyphthalimide (NHP) esters. researchgate.netresearchgate.net In these reactions, a photocatalyst, upon excitation with light, can reduce the NHP ester, leading to the cleavage of the N-O bond and the generation of an alkyl radical after decarboxylation. nih.gov This radical can then participate in a variety of bond-forming reactions. It is conceivable that this compound could undergo similar transformations, potentially acting as a source of a methoxycarbonyl radical or other reactive species under photocatalytic conditions. N-Hydroxyphthalimide imidate esters have also been designed as amidyl radical precursors in visible-light photocatalyzed reactions. rsc.org

Electrocatalysis offers another avenue for activating these compounds. The redox potential of NHP esters is significantly lower than that of the corresponding carboxylic acids, making them more amenable to electrochemical reduction. nih.gov By applying an electrical potential, it may be possible to induce the cleavage of the N-O bond in this compound, generating reactive intermediates that can be harnessed for synthetic purposes. The synthesis of succinimide derivatives has been explored using N-heterocyclic carbene-catalyzed reactions, indicating the diverse reactivity of the succinimide scaffold. acs.orgacs.org Future research in this area could lead to the development of entirely new synthetic methodologies that leverage the unique electronic properties of N-alkoxycarbonylsuccinimides in photocatalytic and electrocatalytic systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 3-nitro-2,5-dioxopyrrolidine-1-carboxylate |

| Methyl 3-methoxy-2,5-dioxopyrrolidine-1-carboxylate |

| tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate |

| N-hydroxyphthalimide |

| Aspartic acid |

| Serine |

| Threonine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.